Cas no 1016757-34-8 (2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-)
2-Thiazoleacetonitrile, 4-(2-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-
- 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
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- MDL: MFCD09932581
- Inchi: 1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
- InChI Key: JRHONXLZYUYQPL-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=CC=C2F)N=C1CC#N
2-Thiazoleacetonitrile, 4-(2-fluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01KISL-50mg |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 50mg |
$246.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-100mg |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 100mg |
$339.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-250mg |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 250mg |
$471.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-500mg |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 500mg |
$710.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-1g |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 1g |
$892.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-2.5g |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 2.5g |
$1688.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-5g |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 5g |
$2466.00 | 2023-12-27 | |
| 1PlusChem | 1P01KISL-10g |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 10g |
$3627.00 | 2023-12-27 | |
| Aaron | AR01KJ0X-50mg |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 50mg |
$239.00 | 2025-02-14 | |
| Aaron | AR01KJ0X-100mg |
4-(2-Fluorophenyl)-2-thiazoleacetonitrile |
1016757-34-8 | 95% | 100mg |
$344.00 | 2025-02-14 |
2-Thiazoleacetonitrile, 4-(2-fluorophenyl)- Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-
Introduction to 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) (CAS No. 1016757-34-8)
2-Thiazoleacetonitrile, 4-(2-fluorophenyl), identified by the Chemical Abstracts Service Number (CAS No.) 1016757-34-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule combines the structural features of thiazole and fluorophenyl groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of a nitrile group and a fluorine substituent enhances its reactivity and potential applications in medicinal chemistry.
The thiazole core is a prominent scaffold in drug discovery, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrile group at the 2-position of the thiazole ring further modulates its pharmacological profile, enabling unique interactions with biological targets. Additionally, the 4-(2-fluorophenyl) moiety adds another layer of complexity, influencing both the electronic properties and metabolic stability of the compound.
In recent years, 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) has garnered attention due to its potential in developing novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The fluorine atom, in particular, plays a pivotal role in improving pharmacokinetic properties such as bioavailability and metabolic resistance.
One of the most compelling aspects of this compound is its role as a precursor in synthesizing more complex molecules. The nitrile group can be further functionalized through hydrolysis or reduction to yield carboxylic acids or amines, respectively. This flexibility allows chemists to tailor the compound for specific applications. Moreover, the fluorophenyl group can undergo cross-coupling reactions, enabling the introduction of additional substituents that may enhance biological activity.
Recent advancements in computational chemistry have also highlighted the importance of 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) in virtual screening campaigns. Molecular docking studies have shown that this compound can interact with various protein targets with high affinity. These findings have spurred interest in exploring its potential as a lead compound for drug development. Furthermore, the use of machine learning algorithms has accelerated the process of identifying promising derivatives by predicting their binding modes and pharmacological effects.
The synthesis of 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include condensation reactions between thioamides and acetoacetamides, followed by functional group modifications to introduce the nitrile and fluorophenyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
In conclusion, 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) (CAS No. 1016757-34-8) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry innovation.
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